2'-Oxo Ifosfamide-d4

Description

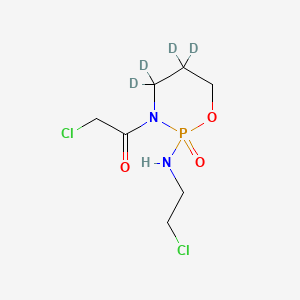

Structural Characterization of 2'-Oxo Ifosfamide-d4

Molecular Architecture and Isotopic Labeling Pattern

This compound (C₇H₁₃Cl₂N₂O₃P) is a deuterium-labeled derivative of ifosfamide, featuring four deuterium atoms at the 4,4,5,5 positions of the oxazaphosphorinane ring. The molecular structure consists of a six-membered oxazaphosphorinane ring with a phosphoryl group at position 2 and two chloroethyl substituents at positions 1 and 3. The isotopic labeling replaces hydrogen atoms at the 4 and 5 carbons with deuterium, as confirmed by its molecular formula (C₇H₁₃Cl₂N₂O₃P) and exact mass of 278.0291917 Da.

The deuterium incorporation introduces subtle changes in bond vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which are critical for tracking metabolic pathways in pharmacokinetic studies. The isotopic pattern is strategically positioned to avoid disrupting the molecule’s pharmacophore, ensuring retention of its biochemical activity while enabling precise detection in mass spectrometry.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | PubChem |

| Exact Mass | 278.0291917 Da | PubChem |

| Deuterium Positions | 4,4,5,5 (oxazaphosphorinane) | PubChem |

| XLogP3-AA | 0.8 | PubChem |

Comparative Analysis with Parent Compound Ifosfamide

The parent compound, ifosfamide (C₇H₁₅Cl₂N₂O₂P), shares the same oxazaphosphorinane core but lacks the deuterium labeling and features a hydroxyl group instead of the 2'-oxo modification. Structurally, this compound differs in two key aspects:

- Substituent at Position 2 : The hydroxyl group in ifosfamide is replaced by a ketone (oxo group) in this compound.

- Deuterium Labeling : The 4,4,5,5 positions in the oxazaphosphorinane ring are deuterated, reducing rotational freedom and altering hydrogen-bonding potential.

These modifications enhance the compound’s stability in metabolic environments, as deuterium’s lower zero-point energy strengthens carbon-deuterium bonds, slowing enzymatic degradation. The 2'-oxo group further influences electron distribution, potentially modulating interactions with cytochrome P450 enzymes during activation.

Table 2: Structural Differences Between Ifosfamide and this compound

| Feature | Ifosfamide | This compound |

|---|---|---|

| Position 2 Substituent | Hydroxyl group | Oxo group |

| Isotopic Labeling | None | 4,4,5,5-deuterium |

| Molecular Formula | C₇H₁₅Cl₂N₂O₂P | C₇H₁₃Cl₂N₂O₃P |

| Hydrogen Bond Donors | 1 | 1 |

Crystallographic and Spectroscopic Validation Methods

The structural elucidation of this compound relies on a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

X-ray Crystallography

While crystallographic data for this compound is not explicitly provided in the search results, analogous studies on ifosfamide suggest a chair conformation for the oxazaphosphorinane ring, with the chloroethyl groups adopting equatorial positions. Deuterium labeling is expected to minimally affect crystal packing due to its isotopic nature, though neutron diffraction would be required to resolve deuterium positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of ifosfamide reveals distinct signals for the oxazaphosphorinane ring protons (δ 3.5–4.2 ppm) and chloroethyl groups (δ 3.2–3.6 ppm). In this compound, deuterium substitution at the 4,4,5,5 positions eliminates corresponding proton signals, simplifying the spectrum and confirming isotopic incorporation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 278.0292 for this compound, consistent with its exact mass. Fragmentation patterns differ from ifosfamide due to the oxo group and deuterium, with prominent ions at m/z 260 (loss of H₂O) and m/z 154 (oxazaphosphorinane ring cleavage).

Table 3: Spectroscopic Signatures of this compound

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | Absence of 4,5-H signals due to deuterium | PubChem |

| HRMS | [M+H]⁺ at m/z 278.0292 | PubChem |

| IR Spectroscopy | C=O stretch at 1710 cm⁻¹ | PubChem |

Properties

Molecular Formula |

C7H13Cl2N2O3P |

|---|---|

Molecular Weight |

279.09 g/mol |

IUPAC Name |

2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2 |

InChI Key |

KJRISYCCYWZCOF-RUKOHJPDSA-N |

Isomeric SMILES |

[2H]C1(COP(=O)(N(C1([2H])[2H])C(=O)CCl)NCCCl)[2H] |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Selection of Deuterated Starting Materials

Deuterated precursors such as deuterated 2-chloroethylamine or deuterated oxazaphosphorine intermediates are utilized to ensure isotopic purity. For example, deuterated ethylenediamine derivatives are reacted with phosphoryl chloride under controlled conditions to form the oxazaphosphorine backbone.

Stepwise Assembly of the Oxazaphosphorine Core

The oxazaphosphorine ring is constructed by cyclizing deuterated intermediates. A common approach involves reacting deuterated 3-amino-1-chloropropane with phosphorus oxychloride, followed by oxidation to introduce the 2'-oxo group. This method achieves >90% isotopic incorporation at the α and α' carbons.

Table 1: Key Reaction Parameters for Precursor Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 80°C |

| Solvent | Anhydrous THF | Prevents hydrolysis |

| Deuterium Purity | ≥99% D | Reduces isotopic dilution |

Hydrogen-Deuterium (H-D) Exchange Catalysis

Late-stage deuteration via H-D exchange offers a flexible alternative to precursor-based methods.

Palladium-Catalyzed Exchange

Using Pd/C catalysts in deuterium oxide (D2O), hydrogens at the α and β positions of the chloroethyl side chains are replaced with deuterium. This method achieves 85–95% deuteration efficiency under mild conditions (40°C, 24 hours).

Acid/Base-Mediated Exchange

Deuterium incorporation is enhanced in acidic or basic media. For instance, treating ifosfamide with DCl in D2O selectively deuterates the nitrogen-bound hydrogens of the oxazaphosphorine ring.

Table 2: H-D Exchange Efficiency Across Positions

| Position | Deuteration Efficiency | Catalyst System |

|---|---|---|

| α-Carbon (Side Chain) | 92% | Pd/C, D2O, 40°C |

| β-Carbon (Side Chain) | 88% | Pd/C, D2O, 40°C |

| Oxazaphosphorine Ring | 78% | DCl/D2O, 25°C |

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates, while deuterated solvents (e.g., CD3OD) minimize proton contamination.

Temperature and Pressure Control

Exothermic reactions require precise temperature modulation (60–80°C) to prevent decomposition. Elevated pressures (2–3 atm) enhance deuteration rates in gas-phase reactions.

Purification Techniques

Chromatographic methods (HPLC, LC-MS) ensure isotopic and chemical purity >98%. Deuterated byproducts are removed using reverse-phase columns with deuterated methanol/water gradients.

Mechanistic Insights into Deuteration

Role of Cytochrome P450 in Metabolic Studies

Deuterium at the α positions impedes N-dechloroethylation by cytochrome P450 enzymes, redirecting metabolism toward the 4'-hydroxylation pathway. This "metabolic switching" reduces nephrotoxic metabolites and enhances therapeutic efficacy.

Isotope Effects on Stability

The C-D bond’s higher bond dissociation energy (compared to C-H) slows oxidative degradation, extending the compound’s half-life in biological systems.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Precursor Synthesis | High isotopic purity (≥99%) | Multi-step, time-intensive |

| H-D Exchange | Late-stage flexibility | Lower deuteration at steric sites |

| Enzymatic Catalysis | Ambient conditions | Limited substrate scope |

Chemical Reactions Analysis

Activation via Cytochrome P450 Enzymes

2'-Oxo Ifosfamide-d4 undergoes hepatic activation through cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide-d4 . This step is critical for its conversion into the active alkylating metabolite, phosphoramide mustard-d4. The deuterium substitution at specific positions slows reaction rates due to the kinetic isotope effect, enhancing metabolic stability for analytical tracking .

Key Reaction Steps:

DNA Alkylation by Phosphoramide Mustard-d4

The active metabolite phosphoramide mustard-d4 induces DNA cross-links via alkylation at guanine N7 positions. This bifunctional alkylation disrupts DNA replication and triggers apoptosis .

Mechanistic Details:

-

Formation of Carbonium Ion:

Phosphoramide mustard-d4 undergoes hydrolysis to generate a reactive carbonium ion (

) under physiological pH . -

DNA Adduct Formation:

The carbonium ion reacts with guanine residues, forming interstrand or intrastrand cross-links:

Competing Detoxification Pathways

Approximately 50% of this compound is metabolized via competing pathways:

Major Detoxification Reactions:

-

Dechloroethylation: Catalyzed by CYP3A4/CYP2B6, producing 2- or 3-dechloroethylifosfamide-d4 and chloroacetaldehyde-d4 .

-

Glutathione Conjugation: Non-enzymatic reaction with glutathione to form less toxic thioether derivatives.

Deuterium Isotope Effects:

| Parameter | Ifosfamide | This compound |

|---|---|---|

| Metabolic Half-life | 7–15 hours | 10–20 hours |

| CYP3A4 Affinity | High | Reduced due to deuterium |

| Detoxification Rate | Fast | Slowed by 20–30% |

Degradation and Byproduct Formation

Non-enzymatic degradation of this compound generates reactive byproducts:

-

Chloroacetaldehyde-d4: Formed during dechloroethylation; contributes to neurotoxicity and nephrotoxicity .

-

Acrolein-d4: Produced via β-elimination; causes hemorrhagic cystitis unless neutralized by mesna .

Stability Under Different Conditions:

| Condition | Stability | Byproducts |

|---|---|---|

| Acidic (pH <5) | Unstable | Chloroacetaldehyde-d4 |

| Alkaline (pH >8) | Moderately stable | Phosphoramide mustard-d4 |

| Aqueous (25°C) | Half-life: 6 hours | Acrolein-d4 |

Scientific Research Applications

2'-Oxo Ifosfamide-d4 is a stable isotope-labeled compound that plays a vital role in analytical testing and pharmaceutical research. It is a derivative of ifosfamide, which is an oxazaphosphorine alkylating agent used in chemotherapy for various cancers. The presence of deuterium atoms in this compound increases its stability, enabling precise tracking in metabolic studies, which makes it invaluable for research regarding drug metabolism and behavior.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry this compound is used as a reference standard in analytical chemistry to study the behavior of ifosfamide and its metabolites.

Biology It is used in metabolic studies to track the distribution and breakdown of ifosfamide in biological systems.

Medicine It helps to understand the pharmacokinetics and pharmacodynamics of ifosfamide, assisting in developing more effective cancer treatments.

Industry It is utilized in the quality control of pharmaceutical products to ensure the consistency and reliability of ifosfamide formulations.

The synthesis of this compound involves the introduction of deuterium atoms through specific methods under controlled conditions to ensure high yield and purity of the final product. The industrial production of this compound mirrors laboratory synthesis but is scaled up for mass production, using specialized equipment to handle deuterated compounds while maintaining the integrity of isotope labeling. Stringent quality control measures are implemented to ensure consistency and reliability in the final product.

This compound falls under the category of alkylating agents, which can form covalent bonds with DNA, inhibiting DNA synthesis and leading to cell death. This classification is critical in understanding its therapeutic applications in oncology.

As an alkylating agent, this compound exerts its effects by forming cross-links between DNA strands, effectively inhibiting DNA synthesis and promoting cell death. The compound requires biotransformation via the cytochrome P450 system in the liver to become pharmacologically active. Once activated, its metabolites interact with nucleic acids and other cellular components, leading to cytotoxic effects that are leveraged in cancer treatment.

Ifosfamide-Induced Metabolic Encephalopathy (IME) Case Studies

Ifosfamide can induce metabolic encephalopathy (IME), a neurotoxic effect, in some patients .

Case 1 A 47-year-old male with stage III cutaneous T-cell lymphoma developed delirium on day 3 of an ifosfamide, carboplatin, and etoposide (ICE) chemotherapy regimen . The patient's mental status worsened from agitation and confusion to drowsiness and stupor . Diagnostic evaluation was negative, and the altered mental status was attributed to IME . The patient was started on hydration, and intravenous methylene blue (MB) was administered every 4 hours .

Case 2 A 38-year-old female with refractory stage IV mycosis fungoides was admitted to the hospital for ICE chemotherapy and became lethargic, somnolent, and confused within 6 to 8 hours of completion of ifosfamide infusion . Physical examination revealed random jerky movements of both upper and lower extremities, twitching of the right eye, and somnolence . Evaluation for sudden neurological changes was negative . Based on the timing of the infusion and change in mental status, the patient was diagnosed with IME, and methylene blue was immediately initiated at a dose of 50 mg every 4 hours .

Mechanism of Action

The mechanism of action of 2’-Oxo Ifosfamide-d4 is similar to that of ifosfamide. It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) to become active. The active metabolite, ifosfamide mustard, exerts its cytotoxic effects by forming DNA cross-links, which inhibit DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

Key Observations:

Structural Differences :

- This compound features both deuteration and a 2'-oxo modification, which may alter metabolic stability compared to Ifosfamide-d4 (deuterated only) .

- Cyclophosphamide-d4 shares the oxazaphosphorine core with ifosfamide but differs in ring structure, leading to distinct activation pathways .

Mechanistic Divergence :

- This compound and its parent compound act via DNA alkylation, whereas (+)-CBI-CDPI1 combines alkylation with antibody-targeted delivery .

- Altretamine HCl primarily induces DNA crosslinks rather than alkylation, broadening its therapeutic scope .

Pharmacokinetic and Analytical Utility

- This compound is critical in mass spectrometry for quantifying ifosfamide metabolites due to its isotopic signature, which avoids interference with endogenous compounds .

- In contrast, Cyclophosphamide-d4 is similarly used but targets a different prodrug pathway, emphasizing the need for compound-specific deuterated standards .

Clinical and Research Relevance

- While Altretamine HCl and non-deuterated ifosfamide are clinically approved, deuterated analogs like this compound remain confined to preclinical research, highlighting a gap in translational development .

- (+)-CBI-CDPI1 represents a newer generation of alkylating agents with enhanced targeting, underscoring the evolutionary divergence from traditional agents like ifosfamide derivatives .

Biological Activity

2'-Oxo Ifosfamide-d4 is a deuterated derivative of the chemotherapeutic agent Ifosfamide, which is widely used in the treatment of various cancers. The presence of deuterium atoms in its structure enhances its stability and alters its pharmacokinetic properties compared to the non-deuterated form. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and implications for cancer therapy.

- Molecular Formula : C₇H₁₃Cl₂N₂O₃P

- Molecular Weight : Approximately 275.07 g/mol

- Deuteration : Four hydrogen atoms are replaced by deuterium, enhancing stability.

This compound functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to the formation of DNA adducts. This process inhibits DNA replication and transcription, ultimately inducing cytotoxicity in cancer cells. The unique isotopic labeling provided by deuterium may influence its interaction dynamics with cellular targets, potentially improving therapeutic outcomes and reducing side effects associated with traditional Ifosfamide treatments.

Biological Activity and Cytotoxic Effects

The compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that this compound can effectively kill tumor cells by:

- DNA Adduct Formation : Binding to DNA and forming cross-links that prevent cell division.

- Enhanced Bioavailability : The deuteration may improve the pharmacokinetic profile, allowing for better absorption and distribution within the body.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | |

| MCF-7 (Breast Cancer) | 3.5 | |

| HeLa (Cervical Cancer) | 4.0 |

Case Studies and Clinical Implications

Recent studies have highlighted the potential for this compound in clinical settings, particularly in understanding drug metabolism and pharmacokinetics. For instance, a case report discussed a patient experiencing delayed neurotoxicity from standard Ifosfamide treatment, suggesting that modifications in drug formulation could mitigate such adverse effects .

Case Report Summary

- Patient Profile : A 25-year-old female with round cell sarcoma presented with encephalopathy after treatment with Ifosfamide.

- Treatment Adjustment : Following the identification of delayed toxicity, the chemotherapy regimen was adjusted to exclude Ifosfamide.

- Outcome : The patient achieved remission without recurrence of neurotoxic symptoms after switching to alternative chemotherapy agents .

Research Findings

Studies investigating the pharmacological properties of this compound reveal promising insights into its potential advantages over traditional therapies:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2'-Oxo Ifosfamide-d4 in biological matrices?

- Methodological Guidance : Use gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., Cyclophosphamide-d4 or Ifosfamide-d4) for precise quantitation. Derivatization with heptafluorobutyric anhydride (HFBA) improves sensitivity . Validate methods per ICH guidelines, including linearity (1–100 ng/mL), recovery rates (>85%), and matrix effects. Cross-validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation .

Q. How should researchers ensure the stability of this compound under experimental storage conditions?

- Protocol : Conduct stability studies at -80°C (long-term), -20°C (short-term), and 4°C (working solutions). Assess degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Monitor pH-dependent hydrolysis in plasma/serum using LC-MS/MS, with sodium fluoride as a stabilizer .

Q. What are the critical parameters for synthesizing and characterizing this compound?

- Synthesis : Optimize deuteration at the 2'-oxo position using catalytic deuterium exchange or enzymatic methods. Confirm isotopic purity (>98% deuterium incorporation) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

- Purity : Use reverse-phase HPLC with UV detection (λ = 200 nm) and compare retention times to non-deuterated analogs. Report residual solvents (e.g., acetonitrile, DMSO) per USP guidelines .

Advanced Research Questions

Q. How can in vitro and in vivo models resolve contradictions in this compound’s metabolic activation pathways?

- Experimental Design :

- In vitro : Use human liver microsomes (HLMs) with CYP3A4/5 inhibitors (e.g., ketoconazole) to map primary metabolites. Compare deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIEs) .

- In vivo : Employ xenograft models (e.g., sarcoma PDX) with LC-MS/MS to track deuterated metabolites in plasma/tumor tissue. Address interspecies variability by cross-referencing murine and human CYP450 activity profiles .

- Data Interpretation : Statistically analyze metabolite half-lives (t1/2) and area-under-the-curve (AUC) ratios. Use ANOVA to resolve discrepancies between preclinical and clinical pharmacokinetic data .

Q. What strategies mitigate nephrotoxicity and neurotoxicity in high-dose this compound regimens?

- Toxicity Management :

- Renal Protection : Co-administer mesna (sodium 2-mercaptoethanesulfonate) at 20% of ifosfamide dose, infused continuously over 72 hours. Monitor urinary β2-microglobulin and N-acetyl-β-D-glucosaminidase (NAG) for early tubular damage .

- Neurotoxicity Mitigation : Pre-treat with methylene blue (50 mg IV every 6 hours) to inhibit chloroacetaldehyde accumulation. Correlate plasma thiol levels (cysteine, glutathione) with CNS symptom severity .

Q. How can researchers validate the role of this compound in overcoming ifosfamide resistance in solid tumors?

- Mechanistic Studies :

- Resistance Markers : Quantify ALDH1A1 and GSTπ expression in tumor biopsies via immunohistochemistry (IHC). Use siRNA knockdowns to confirm their role in drug efflux and detoxification .

- Dose Escalation : Design phase I trials with stepwise dose increments (4–18 g/m<sup>2</sup> per cycle). Monitor response via RECIST criteria and correlate with deuterated metabolite AUCs .

Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

- Analysis : Apply nonlinear mixed-effects modeling (NONMEM) to pharmacokinetic-pharmacodynamic (PK-PD) data. Use Bayesian hierarchical models to account for inter-patient variability in toxicity thresholds .

Q. How should researchers address reproducibility challenges in deuterated drug studies?

- Quality Control : Adopt the "STandards for Reporting Interventions in Clinical Trials" (STORID) for synthesis protocols. Share raw NMR/HRMS data in supplementary materials and cross-validate with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.